(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate
Description
Properties
CAS No. |
85661-29-6 |
|---|---|
Molecular Formula |
C18H26O7 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]but-2-enoic acid |
InChI |
InChI=1S/C18H26O7/c1-4-9-22-12-18(13-23-10-5-2,14-24-11-6-3)15-25-17(21)8-7-16(19)20/h4-8H,1-3,9-15H2,(H,19,20)/b8-7- |
InChI Key |
KNDUUGQODQGFMG-FPLPWBNLSA-N |
Isomeric SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Allylation Procedure
-
- Allyl bromide or allyl chloride as the allyl donor.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate hydroxyl groups.
- Solvent: Acetone, DMF, or THF, depending on solubility and reactivity.
- Temperature: Typically room temperature to reflux (25–80 °C).
- Reaction time: Several hours to overnight.
Mechanism:
The base deprotonates the hydroxyl groups, generating alkoxide ions that nucleophilically attack the allyl halide, forming allyl ethers.-
- Excess allyl halide is often used to drive the reaction to completion.
- Reaction monitoring by TLC or NMR is essential to avoid over-allylation or side reactions.
Esterification with Maleic Acid Derivatives
-
- Maleic anhydride or maleic acid as the acylating agent.
- Coupling agents such as DCC or carbodiimides to activate the acid.
- Catalysts: DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
- Temperature: 0 °C to room temperature to avoid polymerization of maleic anhydride.
- Reaction time: Several hours.
Mechanism:
The hydroxyl group attacks the activated maleic acid derivative, forming the ester linkage and releasing byproducts such as dicyclohexylurea (DCU) if DCC is used.-
- Careful control of stoichiometry is required to obtain the monoester (hydrogen maleate) rather than diesters.
- The reaction is sensitive to moisture; anhydrous conditions are preferred.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Allylation | Allyl bromide, K2CO3, acetone | 50 | 12 | 85–90 | Excess allyl bromide used |
| Esterification | Maleic anhydride, DCC, DMAP, DCM | 0 to 25 | 6–8 | 75–80 | Monoester formation targeted |
| Purification | Column chromatography or recrystallization | Ambient | — | — | Confirmed by NMR and MS |
Research Findings and Optimization Notes
Selectivity:
The allylation step must be carefully controlled to avoid partial substitution or over-allylation, which can complicate purification.Reaction Monitoring:
NMR spectroscopy is the preferred method to monitor the progress of allylation and esterification, especially to confirm the presence of allyl protons and maleate vinyl protons.Stability:
The maleate ester is sensitive to hydrolysis and polymerization; thus, storage under inert atmosphere and low temperature is recommended.Alternative Methods: Some patents suggest using alternative allyl donors or catalysts to improve reaction rates and yields, including phase-transfer catalysts or microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the maleate moiety into succinate derivatives.
Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce succinate derivatives.
Scientific Research Applications
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate involves its interaction with specific molecular targets. The compound’s allyloxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The maleate moiety may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s unique structure distinguishes it from other hydrogen maleates:
- Iodoproxyfan Hydrogen Maleate : Contains an imidazole ring and iodophenyl ether, contrasting with the allyloxy-rich propane backbone of the target compound. Both share the hydrogen maleate group, but iodoproxyfan’s aromaticity may enhance receptor binding in pharmaceuticals .
- Prochlorperazine Maleate: A phenothiazine derivative with a piperazine group. Its dimaleate salt form improves solubility, whereas the target compound’s allyloxy groups may reduce polarity .
- Solifenacin Maleate: Used as an antimuscarinic agent, its structure includes a tetrahydroisoquinoline group. The absence of allyl groups in solifenacin highlights differences in hydrophobicity and metabolic stability .
Table 1: Structural Comparison
Stability and Hydrolysis
Maleate esters are prone to hydrolysis, impacting their utility as drug linkers. notes that methyl succinate outperforms maleate esters in stability, suggesting the target compound’s maleate group may limit its use in hydrolytic environments. However, hydrogen maleate salts (e.g., prochlorperazine) demonstrate sufficient stability for pharmaceutical formulations, implying that protonation state and counterions critically influence stability .
Solubility and Pharmacokinetics
Hydrogen maleates generally enhance aqueous solubility due to their acidic protons. For example:
- Chlorpheniramine Maleate : Utilized in antihistamines for its moderate solubility and reduced sedation .
- Solifenacin Maleate : Optimized for solubility in urinary tract applications .
The target compound’s allyloxy groups may reduce solubility compared to these examples, as allyl chains are hydrophobic. This could limit its bioavailability unless formulated with solubilizing agents.
Research Findings and Implications
- Stability vs. Functionality Trade-off : While the maleate group offers reactivity, its hydrolytic instability () may limit applications unless stabilized via formulation .
- Structural Tailoring : Allyloxy groups could enable crosslinking in polymers but reduce solubility in pharmaceuticals.
- Synthetic Feasibility : Methods from and provide a roadmap for scalable synthesis .
Biological Activity
(3-Allyloxy-2,2-bis(allyloxymethyl)propyl) hydrogen maleate, also known as TL 13-112, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C49H60ClN9O10S
- Molecular Weight : 1002.573 g/mol
- Density : 1.4 ± 0.1 g/cm³
- IC50 Values :
- Anaplastic Lymphoma Kinase (ALK) : 0.14 nM
- Cereblon Binding : 2.4 µM
TL 13-112 functions primarily as a PROTAC (proteolysis-targeting chimera), which promotes the degradation of specific proteins involved in oncogenesis. The compound is designed to target Anaplastic Lymphoma Kinase (ALK), a critical player in various cancers, including non-small cell lung cancer (NSCLC).
Key Mechanisms:
- Targeted Protein Degradation : TL 13-112 binds to ALK and recruits the E3 ubiquitin ligase cereblon, leading to ubiquitination and subsequent proteasomal degradation of ALK and other kinases like PTK2 (FAK), Aurora A, FER, and RPS6KA1 (RSK1) .
- Dose-Dependent Inhibition : Studies indicate that TL 13-112 inhibits the expression of ALK and Aurora A in a dose-dependent manner across various cell lines, including H3122 and Karpas 299 cells .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of TL 13-112 in inhibiting cancer cell proliferation through targeted degradation of ALK:
- Cell Lines Used : H3122, Karpas 299
- Concentrations Tested : Ranging from 0.01 µM to 1 µM over a period of 16 hours.
- Results :
Case Studies
Several studies have highlighted the clinical relevance of TL 13-112:
- Clinical Implications for NSCLC :
- Comparative Studies :
Summary Table of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | C49H60ClN9O10S |
| Molecular Weight | 1002.573 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| IC50 (ALK) | 0.14 nM |
| IC50 (Cereblon Binding) | 2.4 µM |
| Complete Inhibition Concentration | 1 µM |
Q & A
Q. What methodologies address data inconsistencies in environmental fate studies of allyl ether derivatives?
- Methodological Answer : Conflicting biodegradation rates may arise from microbial community variability. Metagenomic sequencing of soil/water samples identifies degradative pathways. Accelerated stability studies (e.g., OECD 301F) under UV/visible light quantify photolytic half-lives. Pair with high-resolution LC-MS/MS to detect transformation products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
